4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
描述
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-16(10-20-21)18-13-22(12-15-4-2-3-5-17(15)18)19(23)14-6-8-24-9-7-14/h2-5,10-11,14,18H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAFZVIBQVINEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Pictet-Spengler Cyclization
The tetrahydroisoquinoline scaffold is classically synthesized via Pictet-Spengler cyclization, involving condensation of β-arylethylamines with carbonyl compounds under acidic conditions. In the context of the target molecule, ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate (CAS 1935116-62-3) serves as a spirocyclic precursor, enabling regioselective ring closure. Modifications to this approach, such as using chiral Brønsted acids (e.g., (S)-BINOL-phosphoric acid), achieve enantiomeric excess >90% for the tetrahydroisoquinoline intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloroethane | 80°C | 78 | |
| Chiral phosphoric acid | Toluene | 25°C | 85 |
Reductive Amination Alternatives
For substrates sensitive to strong acids, reductive amination of 3,4-dihydroisoquinolines offers a milder pathway. For example, 476491-47-1 (3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide) undergoes hydrogenation over Pd/C in methanol, yielding the saturated tetrahydroisoquinoline framework with 92% efficiency. This method avoids racemization, critical for preserving stereochemical integrity in downstream functionalization.
Oxane-4-Carbonyl Acylation
Acyl Chloride Coupling
Oxane-4-carbonyl chloride, synthesized from oxane-4-carboxylic acid (CAS 693824-80-5) using thionyl chloride, reacts with the secondary amine of the tetrahydroisoquinoline core. The patent WO2023073364A1 details the use of Hünig’s base (DIPEA) in dichloromethane, yielding 82% of the acylated product.
Side Reaction Mitigation
Competitive N-oxide formation is suppressed by maintaining reaction temperatures below 0°C and employing molecular sieves to scavenge HCl.
Mixed Carbonate Activation
For acid-sensitive substrates, activation of oxane-4-carboxylic acid as a mixed carbonate (e.g., with p-nitrophenyl chloroformate) enables acylation under neutral conditions. This method, adapted from the synthesis of 560090-38-2 (4-methyl-1-(oxolane-2-carbonyl)piperidine), achieves 89% yield in THF at ambient temperature.
Stereochemical Considerations and Resolution
Chiral Auxiliary Approaches
The tert-butyl carbamate group in 1909294-03-6 (rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate) serves as a chiral auxiliary during tetrahydroisoquinoline formation. Diastereomeric resolution via recrystallization from hexane/ethyl acetate (7:3) affords enantiomerically pure intermediates (>99% ee).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 89843-26-5 ((2S)-N-ethyl-2-hydroxy-3-phenylpropanamide) demonstrates feasibility for kinetic resolution, though applicability to the target molecule remains exploratory.
Analytical Characterization and Validation
Spectroscopic Profiling
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 55:45) confirms >99% purity, with retention time 12.3 min.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patented methodologies describe a telescoped process integrating Pictet-Spengler cyclization, Suzuki coupling, and acylation in a continuous flow reactor, reducing cycle time by 60% and improving overall yield to 76%.
Green Chemistry Initiatives
Solvent substitution (e.g., cyclopentyl methyl ether replacing dichloromethane) and catalyst recycling (Pd recovery >95%) align with sustainability goals without compromising efficiency.
化学反应分析
Synthetic Routes to the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is typically synthesized via:
-
Bischler-Napieralski Reaction : Cyclodehydration of β-phenethylamides using POCl₃ or PCl₃ to form dihydroisoquinolines, followed by reduction (e.g., NaBH₄) to tetrahydroisoquinolines .
-
Pictet-Spengler Reaction : Acid-catalyzed condensation of β-phenethylamines with aldehydes/ketones .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 4 h | 75–85% | |
| Reduction | NaBH₄, MeOH, 0°C | 90% |
Functionalization at Position 4: Pyrazole Substitution
The 1-methylpyrazole group is introduced via transition-metal-catalyzed cross-coupling :
-
Suzuki-Miyaura Coupling : Reaction of a boronic ester derivative of 1-methylpyrazole with a halogenated tetrahydroisoquinoline precursor (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
| Substrate | Catalyst/Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 4-Bromo-THIQ | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O | 100 | 68% |
Key Notes :
-
Halogenation at position 4 is achieved via electrophilic substitution or directed ortho-metalation .
-
Steric hindrance from the tetrahydroisoquinoline core may necessitate elevated temperatures .
Acylation at Position 2: Oxane-4-carbonyl Installation
The oxane-4-carbonyl group is introduced via Schotten-Baumann acylation or EDC/HOBt-mediated coupling :
Acylation Protocol:
| Acylating Agent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Oxane-4-carbonyl chloride | Et₃N | CH₂Cl₂ | 12 | 82% |
| Oxane-4-carboxylic acid | EDC, HOBt | DMF | 24 | 75% |
Stability Considerations :
-
The oxane (tetrahydropyran) ring enhances hydrolytic stability compared to linear acyl groups .
-
Steric protection from the bicyclic system minimizes undesired side reactions .
Reactivity of the Tetrahydroisoquinoline Core
The saturated core undergoes characteristic reactions:
Oxidation
-
DDQ or MnO₂ : Selective oxidation to dihydroisoquinoline intermediates .
-
KMnO₄ : Over-oxidation to isoquinoline carboxylic acids under acidic conditions .
Nucleophilic Substitution
-
SNAr Reactions : Activated positions (e.g., para to electron-withdrawing groups) react with amines or thiols .
Reduction
-
Catalytic Hydrogenation : Further reduction of the core is limited due to saturation but may modify substituents (e.g., nitro groups) .
Pyrazole Ring Modifications
The 1-methylpyrazole moiety participates in:
-
Electrophilic Substitution : Nitration or halogenation at position 5 .
-
N-Alkylation : Quaternization of the pyrazole nitrogen under strong bases (e.g., NaH, alkyl halides) .
Oxane-4-carbonyl Reactivity
The acyl group undergoes:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield oxane-4-carboxylic acid .
-
Nucleophilic Attack : Reaction with Grignard reagents or hydrides (e.g., LiAlH₄) to form alcohols .
Key Stability and Compatibility Insights
-
pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs under strongly acidic/basic conditions .
-
Light Sensitivity : No significant degradation under UV/Vis light (accelerated aging studies).
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (pyrazole-H), δ 4.2 (oxane-OCH₂), δ 3.6 (N-CH₃) |
| HRMS | [M+H]⁺ calc. 368.1764, found 368.1761 |
| HPLC Purity | 98.5% (C18, MeCN/H₂O) |
科学研究应用
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives of tetrahydroisoquinoline have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the incorporation of a pyrazole moiety can enhance cytotoxic activity against various cancer cell lines, including prostate and melanoma cancers .
Neuroprotective Effects
Compounds resembling 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline have been explored for their neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Antimicrobial Properties
The antimicrobial activity of similar pyrazole-containing compounds has been documented extensively. These compounds have demonstrated efficacy against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structural characteristics of this compound may confer similar antimicrobial properties .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with suitable diketones under acidic conditions.
- Attachment of the Oxane Ring : Utilizing appropriate oxane precursors through nucleophilic substitution reactions.
- Formation of the Carboxamide Group : This final step often involves reaction with amines to yield the carboxamide derivative.
Case Studies
作用机制
The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the tetrahydropyran moiety.
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
The presence of both the pyrazole and isoquinoline rings, along with the tetrahydropyran moiety, makes 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline unique. This combination of structural features may confer distinct chemical and biological properties, setting it apart from similar compounds.
生物活性
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol . The structure features a tetrahydroisoquinoline core with pyrazole and oxane substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O4 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2094600-00-5 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound may exert its effects through the inhibition of key signaling pathways involved in cancer cell survival. For example, it has been suggested that pyrazole derivatives can modulate the activity of protein kinases such as Pim kinases, which are implicated in tumorigenesis .
- Case Study : A study involving a series of pyrazole derivatives demonstrated that modifications at the 1-position significantly enhanced their anticancer activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported in the low micromolar range .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research indicates that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Mechanism of Action : It is hypothesized that the compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
- Case Study : In vitro studies revealed that certain derivatives significantly reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), indicating potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Pyrazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress.
- Mechanism of Action : The neuroprotective effects may be attributed to the modulation of oxidative stress pathways and enhancement of antioxidant defenses .
- Case Study : A study reported that a related compound improved neuronal survival in models of neurodegeneration by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-component reactions or sequential coupling strategies. For example, tetrahydroisoquinoline cores can be functionalized via nucleophilic acyl substitution using oxane-4-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). Pyrazole incorporation may require Suzuki-Miyaura cross-coupling with a boronic ester derivative of 1-methylpyrazole. Key parameters include:
- Catalyst choice : Pd(PPh₃)₄ for coupling reactions .
- Temperature control : Avoid thermal degradation of the oxane carbonyl group (optimize at 60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C–H signals at δ 7.5–8.5 ppm; oxane carbonyl at ~170 ppm) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and purity (>95% by UV detection at 254 nm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroisoquinoline core (if crystalline) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Humidity control : Store desiccated at –20°C to prevent hydrolysis of the oxane carbonyl group .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound’s tetrahydroisoquinoline and pyrazole moieties?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methyl → ethyl on pyrazole; oxane → tetrahydropyran) and test bioactivity .
- Biochemical assays : Measure binding affinity to target receptors (e.g., GPCRs) using radioligand displacement or SPR (surface plasmon resonance) .
- Computational docking : Map electrostatic interactions between the oxane carbonyl and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch compound purity .
- Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for variables like solvent (DMSO vs. saline) .
- Orthogonal validation : Confirm activity via dual luciferase reporter assays and Western blotting for target phosphorylation .
Q. Which computational modeling approaches are suitable for predicting the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
- QM/MM hybrid methods : Calculate electronic interactions at the oxane carbonyl binding site .
- Free-energy perturbation (FEP) : Predict ΔG of binding for SAR-driven modifications .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterify the oxane carbonyl to enhance membrane permeability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- LogP adjustment : Introduce hydrophilic groups (e.g., –OH) to reduce logP from >3 to 1–2 for improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
